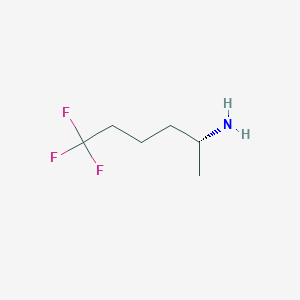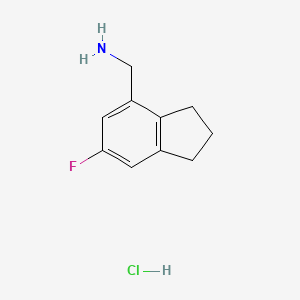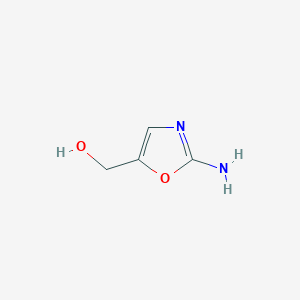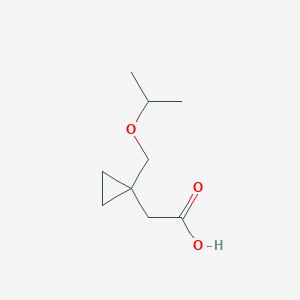
3-(2,2-Dimethylpropyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethylpropyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is characterized by its azetidine ring, which is substituted with a 2,2-dimethylpropyl group at the third position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles.
Synthetic Routes and Reaction Conditions:
Aza Paternò–Büchi Reaction: One of the efficient methods to synthesize azetidines involves the [2 + 2] photocycloaddition reaction between an imine and an alkene. This reaction is known for its high regio- and stereoselectivity.
Alkylation of Primary Amines: Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Industrial Production Methods:
- Industrial production methods for azetidines often involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to ensure efficient production.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of corresponding N-oxides.
Reduction: Reduction of azetidines can yield amines or other reduced nitrogen-containing compounds.
Substitution: Azetidines can participate in nucleophilic substitution reactions, where the ring strain facilitates the opening of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines.
Chemistry:
- Azetidines are used as building blocks in the synthesis of complex organic molecules due to their unique reactivity and ring strain .
Biology:
- In biological research, azetidines are explored for their potential as enzyme inhibitors and bioactive molecules.
Medicine:
- Azetidines have shown promise in medicinal chemistry, particularly in the development of pharmaceuticals with improved pharmacokinetic properties .
Industry:
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethylpropyl)azetidine involves its interaction with molecular targets through its strained ring system. The ring strain facilitates the opening of the azetidine ring, allowing it to react with various biological molecules. This reactivity can be harnessed in enzyme inhibition, where the compound binds to the active site of the enzyme, preventing its normal function .
Comparaison Avec Des Composés Similaires
Pyrrolidines: These are five-membered nitrogen-containing rings that are more stable and less reactive compared to azetidines.
Uniqueness:
- The unique aspect of 3-(2,2-Dimethylpropyl)azetidine lies in its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C8H17N |
|---|---|
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropyl)azetidine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)4-7-5-9-6-7/h7,9H,4-6H2,1-3H3 |
Clé InChI |
VNVOYYSIUYHZQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)













